A Technical Guide to 6-Amino-1H-indole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 6-Amino-1H-indole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-amino-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. While specific research on this particular derivative is emerging, this document synthesizes foundational knowledge from the broader class of indole-3-carbaldehydes to offer insights into its synthesis, potential biological activities, and applications in drug discovery. We will delve into established protocols, mechanistic pathways, and the causal reasoning behind experimental designs, providing a robust framework for researchers exploring this and related molecular scaffolds.
Core Compound Properties
6-Amino-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde (I3A), a naturally occurring metabolite of tryptophan.[1] The introduction of an amino group at the 6-position of the indole ring significantly alters its electronic properties and potential for molecular interactions, making it an attractive candidate for further chemical modification and biological screening.
Table 1: Physicochemical Properties of 6-Amino-1H-indole-3-carbaldehyde
| Property | Value | Source |
| CAS Number | 1121583-50-3 | [2] |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
Synthesis and Chemical Reactivity
The synthesis of 6-amino-1H-indole-3-carbaldehyde is not yet widely documented in peer-reviewed literature. However, a plausible and efficient synthetic route can be extrapolated from established methods for preparing substituted indoles. A common strategy involves the reduction of a corresponding nitro-substituted precursor.
Proposed Synthetic Pathway: From 6-Nitroindole
A logical approach begins with the commercially available 6-nitroindole. The synthesis would proceed in two key steps: formylation at the C3 position, followed by reduction of the nitro group to an amine.
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Formylation of 6-Nitroindole: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group at the 3-position of the indole ring.[3][4] This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position of the indole nucleus.
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Reduction of the Nitro Group: The resulting 6-nitro-1H-indole-3-carbaldehyde can then be reduced to the target 6-amino-1H-indole-3-carbaldehyde. Standard reduction methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid), are expected to be effective for this transformation.
Caption: Proposed synthetic workflow for 6-amino-1H-indole-3-carbaldehyde.
Experimental Protocol: General Vilsmeier-Haack Formylation of Indoles
This protocol is a generalized procedure adaptable for the formylation of substituted indoles like 6-nitroindole.
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Preparation of Vilsmeier Reagent: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.
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Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
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Formylation Reaction: Dissolve the starting indole (e.g., 6-nitroindole) in a minimal amount of DMF in a separate flask.
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Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0°C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
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Work-up: Cool the reaction mixture and carefully pour it into a beaker of crushed ice.
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Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is basic.
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The product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Potential Applications in Drug Discovery
The indole-3-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[1] Derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[5][6][7] The presence of the 6-amino group in 6-amino-1H-indole-3-carbaldehyde provides a key site for further derivatization and can significantly influence its biological profile.
Anticancer Potential
Many indole-3-carbaldehyde derivatives exhibit potent anticancer activity.[1] For instance, Schiff bases and chalcones derived from I3A have shown cytotoxic effects against various cancer cell lines.[8] The mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
The amino group at the 6-position can serve as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to target proteins such as kinases or tubulin.
Antimicrobial and Anti-inflammatory Activity
Indole derivatives are known for their antimicrobial properties.[9] The aldehyde functional group can be readily converted into other functionalities, such as thiosemicarbazones, which have shown significant activity against various bacterial and fungal strains.[10]
Furthermore, I3A itself is an agonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses at mucosal surfaces.[9] Activation of AhR signaling can lead to the production of interleukin-22 (IL-22), which plays a role in maintaining gut homeostasis and reducing inflammation. The 6-amino substituent could modulate the affinity and activity of the compound at the AhR.
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- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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